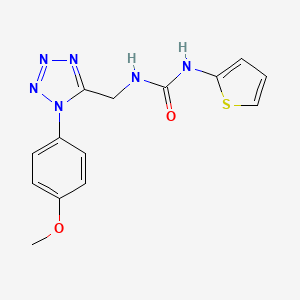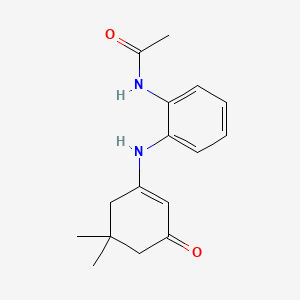
1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound that boasts a rich framework of functionalities. This multi-faceted molecule incorporates various interesting groups: a triazole ring, a pyrrolidone structure, and a trifluoromethylphenyl segment, rendering it intriguing for medicinal and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesizing this compound generally involves a multi-step organic process:
Formation of 4-(trifluoromethyl)phenyl acetic acid: : Starting with a Friedel-Crafts acylation to introduce the trifluoromethyl group on a benzene ring, followed by side chain modification.
Azetidine ring formation: : Using azetidinone precursors and establishing the azetidin-3-yl moiety through cyclization reactions.
Triazole incorporation: : Through click chemistry, an alkyne and an azide functional group are reacted to form the 1H-1,2,3-triazole core.
Final Assembly: : The final step typically involves coupling all fragments through appropriate coupling agents (e.g., DCC, EDC) to connect the triazole and pyrrolidin-2-one units.
Industrial Production Methods
Scaling this synthesis to an industrial level requires optimizing reaction conditions, such as:
Using high-purity reagents
Applying continuous flow synthesis to control reaction parameters better
Ensuring effective separation and purification steps, such as crystallization, distillation, and chromatography
Analyse Des Réactions Chimiques
Types of Reactions
1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one undergoes several types of reactions:
Oxidation: : Primarily involving the pyrrolidone ring.
Reduction: : Involving the azetidine and triazole rings under controlled conditions.
Substitution: : Mostly seen on the phenyl ring, given the influence of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or PCC.
Reduction: : Catalytic hydrogenation (e.g., Pd/C) or chemical reduction (e.g., NaBH4).
Substitution: : Halogenation, nitration, and sulfonation reactions facilitated by corresponding halogen, nitrate, or sulfonyl compounds.
Major Products
Oxidation Products: : Typically carboxylic acids and ketones.
Reduction Products: : Amines and alkanes.
Substitution Products: : Varied depending on substituents added to the phenyl ring.
Applications De Recherche Scientifique
1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is utilized in:
Chemistry: : As a building block for synthesizing novel compounds.
Biology: : As a tool for studying enzyme interactions and protein-ligand binding.
Medicine: : Potential application in drug development due to its unique structural features aiding in activity modulation.
Industry: : Used in designing materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism revolves around its ability to interact with biological targets. Its triazole and pyrrolidinone moieties play critical roles in:
Molecular Targets and Pathways: : They bind selectively to enzymes and receptors, modulating biochemical pathways. The trifluoromethyl group enhances binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(4-(trifluoromethyl)phenyl)-2-oxoethyl)-1H-1,2,3-triazole-4-amine
4-(trifluoromethyl)phenyl acetamide derivatives
2-(4-(trifluoromethyl)phenyl)acetohydrazide
Uniqueness
The uniqueness of 1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one lies in its specific combination of functionalities. The azetidine, triazole, and pyrrolidone moieties create a versatile framework for diverse biochemical interactions and synthetic transformations, positioning it as a compound of significant interest in scientific research and industrial applications.
Propriétés
IUPAC Name |
1-[[1-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)14-5-3-13(4-6-14)8-18(29)26-11-16(12-26)27-10-15(23-24-27)9-25-7-1-2-17(25)28/h3-6,10,16H,1-2,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXULWSGWXFSDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2912819.png)
![Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate](/img/structure/B2912820.png)



![2-methoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2912828.png)
![2-(4-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2912829.png)




![methyl [4-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2912837.png)


